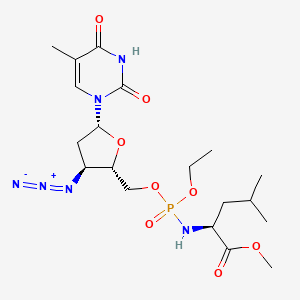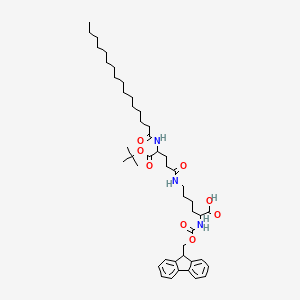![molecular formula C44H59N3O2 B12810718 (1E)-4-Methyl-N-{4-methyl-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentyl}-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentan-1-imine CAS No. 33310-68-8](/img/structure/B12810718.png)
(1E)-4-Methyl-N-{4-methyl-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentyl}-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentan-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NIOSH/QE7372000 is a compound listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides general industrial hygiene information for workers, employers, and occupational health professionals. The compound is recognized for its significance in workplace safety and health, and its properties are documented to help manage occupational exposure and hazards .
Métodos De Preparación
The preparation methods for NIOSH/QE7372000 involve specific synthetic routes and reaction conditions. These methods are detailed in the NIOSH Manual of Analytical Methods (NMAM), which includes protocols for sampling and analysis of contaminants in workplace air, blood, and urine of workers . The industrial production methods for this compound are designed to ensure safety and efficiency, adhering to established experimental protocols and performance criteria.
Análisis De Reacciones Químicas
NIOSH/QE7372000 undergoes various chemical reactions, including oxidation, reduction, and substitution. The common reagents and conditions used in these reactions are documented in the NIOSH Chemical Directory . The major products formed from these reactions depend on the specific reagents and conditions applied. The NIOSH Pocket Guide to Chemical Hazards provides key data for understanding these reactions and their outcomes .
Aplicaciones Científicas De Investigación
NIOSH/QE7372000 has a wide range of scientific research applications. It is used in chemistry for studying chemical reactions and properties. In biology, it is utilized for understanding biological processes and interactions. In medicine, the compound is significant for its role in developing treatments and understanding disease mechanisms. Industrial applications include its use in manufacturing processes and safety assessments .
Mecanismo De Acción
The mechanism of action of NIOSH/QE7372000 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by influencing these targets, leading to various biological and chemical outcomes. Detailed information on its mechanism of action can be found in scientific literature and NIOSH documentation .
Comparación Con Compuestos Similares
NIOSH/QE7372000 can be compared with other similar compounds, such as volatile organic compounds (VOCs) and other industrial chemicals. These comparisons highlight its uniqueness in terms of chemical properties, reactions, and applications. Similar compounds include ethanol, acetone, and benzene, among others .
Propiedades
Número CAS |
33310-68-8 |
|---|---|
Fórmula molecular |
C44H59N3O2 |
Peso molecular |
662.0 g/mol |
Nombre IUPAC |
4-methyl-N-[4-methyl-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylpentyl]-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylpentan-1-imine |
InChI |
InChI=1S/C44H59N3O2/c1-35(2)31-43(19-21-46-23-27-48-28-24-46,41-17-9-13-37-11-5-7-15-39(37)41)33-45-34-44(32-36(3)4,20-22-47-25-29-49-30-26-47)42-18-10-14-38-12-6-8-16-40(38)42/h5-18,33,35-36H,19-32,34H2,1-4H3 |
Clave InChI |
PNGBROVZJNQUMC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CCN1CCOCC1)(CN=CC(CCN2CCOCC2)(CC(C)C)C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride](/img/structure/B12810666.png)
![9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B12810673.png)
![2-butyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810674.png)



![3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12810697.png)


